molecular formula C30H36F3N3O6S B10773424 [35S]-non-peptide OT antagonist

[35S]-non-peptide OT antagonist

Cat. No.: B10773424
M. Wt: 626.6 g/mol
InChI Key: WGABGZOBUZZBRA-FFSUGBGASA-N
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Description

The compound [35S]-non-peptide OT antagonist is a small molecular drug known for its role as an antagonist to the oxytocin receptor (OTR). This compound is used primarily in scientific research to study the effects of blocking oxytocin receptors, which are involved in various physiological and behavioral processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [35S]-non-peptide OT antagonist involves multiple steps, including the incorporation of sulfur-35 isotope into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing non-peptide antagonists typically involve organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification through chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis processes, ensuring high purity and yield. This includes the use of automated synthesis equipment, stringent quality control measures, and adherence to regulatory standards for handling radioactive materials .

Chemical Reactions Analysis

Types of Reactions

[35S]-non-peptide OT antagonist can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

[35S]-non-peptide OT antagonist has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [35S]-non-peptide OT antagonist involves binding to the oxytocin receptor and blocking its activation by oxytocin. This prevents the downstream signaling pathways that are normally triggered by oxytocin binding, thereby inhibiting the physiological and behavioral effects mediated by the receptor. The molecular targets include the oxytocin receptor itself, and the pathways involved are those related to G-protein coupled receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [35S]-non-peptide OT antagonist include other oxytocin receptor antagonists, such as:

Uniqueness

The uniqueness of this compound lies in its radiolabeling with sulfur-35, which allows for precise tracking and imaging in biological studies. This radiolabeling provides a powerful tool for researchers to study the distribution, binding, and effects of the compound in vivo, offering insights that are not possible with non-radiolabeled compounds .

Properties

Molecular Formula

C30H36F3N3O6S

Molecular Weight

626.6 g/mol

IUPAC Name

1-[1-[2-[4-(1-methyl(35S)sulfonylpiperidin-4-yl)oxy-2-(2,2,2-trifluoroethoxy)phenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C30H36F3N3O6S/c1-43(39,40)35-16-12-24(13-17-35)42-25-8-6-22(27(19-25)41-20-30(31,32)33)18-29(38)34-14-10-23(11-15-34)36-26-5-3-2-4-21(26)7-9-28(36)37/h2-6,8,19,23-24H,7,9-18,20H2,1H3/i43+3

InChI Key

WGABGZOBUZZBRA-FFSUGBGASA-N

Isomeric SMILES

C[35S](=O)(=O)N1CCC(CC1)OC2=CC(=C(C=C2)CC(=O)N3CCC(CC3)N4C(=O)CCC5=CC=CC=C54)OCC(F)(F)F

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=CC(=C(C=C2)CC(=O)N3CCC(CC3)N4C(=O)CCC5=CC=CC=C54)OCC(F)(F)F

Origin of Product

United States

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